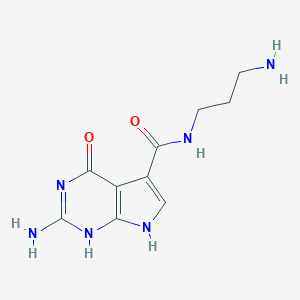
S,S'-Dimethyl dithiocarbonate
Overview
Description
S,S’-Dimethyl dithiocarbonate is an organic compound with the chemical formula OC(SCH₃)₂. It is a colorless liquid and a methyl ester of dithiocarbonic acid. This compound is a thioester, meaning that an oxygen atom in the compound is replaced by a sulfur atom. It is an analog of dimethyl carbonate, where the two oxygen atoms from the methoxy groups are replaced by sulfur atoms .
Mechanism of Action
Target of Action
S,S’-Dimethyl dithiocarbonate is an organic compound with the chemical formula OC(SCH3)2 . It is a methyl ester of dithiocarbonic S, S -acid (OC(SH)2) and is a thioester . It is used as a dehydrating agent in chemistry and as a carbonylating agent . It can be used as a source of a methanethiolate (CH3S−) .
Mode of Action
The compound interacts with its targets through a process known as alkanethiolation . This reaction involves the use of S, S’-dimethyl dithiocarbonate, tetrabutylammonium bromide, and an aqueous solution of potassium hydroxide .
Biochemical Pathways
Its use as a source of methanethiolate suggests it may play a role in sulfur metabolism and the synthesis of sulfur-containing compounds .
Pharmacokinetics
It is known to be a skin, eye, and respiratory system irritant and can be absorbed into the body through the skin . It may cause damage to the gastrointestinal system if swallowed .
Result of Action
Its irritant properties suggest it may cause cellular damage upon exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of S,S’-Dimethyl dithiocarbonate. For example, it is combustible and may react violently with strong oxidizing agents . Upon catching fire, it releases irritating and toxic fumes and gases, such as carbon monoxide (CO), carbon dioxide (CO2), and sulfur dioxide (SO2) .
Biochemical Analysis
Biochemical Properties
S,S’-Dimethyl dithiocarbonate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a source of methanethiolate (CH3S−), which is involved in alkanethiolation reactions . The compound’s interactions with biomolecules are primarily through its sulfur atoms, which can form bonds with other sulfur-containing compounds or proteins, influencing their structure and function.
Cellular Effects
S,S’-Dimethyl dithiocarbonate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a carbonylating agent allows it to modify proteins and other biomolecules within the cell, leading to changes in their activity and function .
Molecular Mechanism
At the molecular level, S,S’-Dimethyl dithiocarbonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites or altering their conformation. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S,S’-Dimethyl dithiocarbonate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of S,S’-Dimethyl dithiocarbonate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including damage to the gastrointestinal system and respiratory irritation . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
S,S’-Dimethyl dithiocarbonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s presence can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, S,S’-Dimethyl dithiocarbonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
S,S’-Dimethyl dithiocarbonate’s subcellular localization is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: S,S’-Dimethyl dithiocarbonate can be synthesized through the esterification of dithiocarbonic acid with methanethiol. One method involves the reaction of lime nitrogen with carbon disulfide under programmed heating to prepare calcium N-cyanoimido-S,S-dithiocarbonate. This intermediate is then methylated using dimethyl sulfate to produce S,S’-Dimethyl dithiocarbonate .
Industrial Production Methods: The industrial production of S,S’-Dimethyl dithiocarbonate typically involves large-scale synthesis starting from the methylation reaction and ending with the refining process. The product purity can reach up to 99.5%, and the total yield can be as high as 85% .
Chemical Reactions Analysis
Types of Reactions: S,S’-Dimethyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiocarbonates.
Scientific Research Applications
S,S’-Dimethyl dithiocarbonate has several applications in scientific research:
Chemistry: It is used as a dehydrating agent and a carbonylating agent.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
Dimethyl carbonate: An analog where the sulfur atoms are replaced by oxygen atoms.
S,S’-Diethyl dithiocarbonate: A similar compound with ethyl groups instead of methyl groups.
S,S’-Dibenzyl dithiocarbonate: A similar compound with benzyl groups instead of methyl groups.
Uniqueness: S,S’-Dimethyl dithiocarbonate is unique due to its thioester structure, which imparts different reactivity compared to its oxygen analogs. The presence of sulfur atoms makes it more nucleophilic and reactive in certain chemical transformations .
Properties
IUPAC Name |
bis(methylsulfanyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS2/c1-5-3(4)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXMJLLWUTWQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310491 | |
| Record name | S,S'-Dimethyl dithiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-84-8 | |
| Record name | S,S-Dimethyl dithiocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S,S'-dimethyl dithiocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S,S-Dimethyl dithiocarbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S,S'-Dimethyl dithiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S-dimethyl carbonodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S,S-DIMETHYL CARBONODITHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VA2L63KTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















